Cangrelor tetrasodium - 163706-36-3

Cangrelor tetrasodium

Catalog Number: EVT-262603
CAS Number: 163706-36-3
Molecular Formula: C17H25Cl2F3N5NaO12P3S2
Molecular Weight: 799.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cangrelor Tetrasodium is a direct purinergic platelet receptor (P2Y12) inhibitor that blocks ADP-induced platelet activation and aggregation . It is a high-affinity, reversible inhibitor of P2Y12 receptors that causes almost complete inhibition of ADP-induced platelet aggregate . It is a modified ATP derivative stable to enzymatic degradation .

Molecular Structure Analysis

The molecular formula of Cangrelor Tetrasodium is C17H21Cl2F3N5O12P3S2·Na4 . Its molecular weight is 864.29 . The structure of Cangrelor Tetrasodium can be downloaded from various databases .

Chemical Reactions Analysis

Cangrelor Tetrasodium is an active drug not requiring metabolic conversion . This is an advantage it provides over oral P2Y12 inhibitors .

Physical And Chemical Properties Analysis

Cangrelor Tetrasodium has a molecular weight of 864.29 and a molecular formula of C17H21Cl2F3N5O12P3S2·Na4 . It is a solid form and its solubility in water is 2 mg/mL .

Mechanism of Action

Cangrelor tetrasodium acts by reversibly binding to the P2Y12 receptor on the surface of platelets. [, ] This receptor is a target for adenosine diphosphate (ADP), a potent platelet activator. [, ] By blocking the P2Y12 receptor, cangrelor tetrasodium prevents ADP-induced platelet activation and aggregation, effectively inhibiting thrombus formation. [, ] Its rapid onset and offset are attributed to its direct intravenous administration and its rapid metabolism by dephosphorylation. [, ] This reversible binding allows for quick restoration of platelet function upon discontinuation of the drug, making it a valuable tool in research requiring precise control over platelet activity. []

Applications

Cangrelor tetrasodium is extensively studied in cardiovascular research, particularly in acute coronary syndrome models. [] Its rapid and reversible platelet inhibition makes it suitable for investigating the role of platelet activation in myocardial ischemia-reperfusion injury. [] Researchers use cangrelor tetrasodium to explore its potential as a bridging therapy during percutaneous coronary intervention (PCI) in animal models and clinical trials. [, , , , , , ]

The rapid onset and offset of cangrelor tetrasodium are particularly beneficial in cerebrovascular research, where rapid platelet inhibition is crucial during procedures like neuroendovascular stenting. [, , , , , , ] It is investigated as a potential alternative to oral antiplatelet agents in acute stroke interventions and aneurysm treatments. [, , , , , , ] Research focuses on evaluating its safety and efficacy in preventing thromboembolic complications in these settings. [, , , , , , ]

Platelet Function Testing

The predictability and measurability of cangrelor tetrasodium make it a valuable tool in platelet function testing. [, ] Its rapid onset allows for the assessment of platelet reactivity in real-time, providing valuable insights into platelet function under various experimental conditions. [, ] Researchers utilize cangrelor tetrasodium to determine optimal antiplatelet therapy regimens and assess individual patient responses to P2Y12 inhibition. [, ]

Drug Interaction Studies

The specific mechanism of action of cangrelor tetrasodium makes it useful in drug interaction studies. [] By evaluating its effects in combination with other antiplatelet agents, researchers gain insights into potential synergistic or antagonistic interactions. [] This information is critical for optimizing antithrombotic therapies and understanding the complex interplay between different platelet inhibitors. []

Future Directions

Research should focus on developing personalized antiplatelet therapy regimens using cangrelor tetrasodium. [] This involves identifying genetic or clinical factors that influence individual responses to cangrelor tetrasodium, enabling tailored dosing strategies and minimizing adverse events. []

Exploring the potential of cangrelor tetrasodium in other areas involving platelet activation, such as cancer metastasis and inflammatory diseases, is crucial. [] Understanding its role in these diverse conditions could lead to novel therapeutic approaches. []

Further research should aim to refine cangrelor tetrasodium dosing regimens for specific clinical and research applications. [, ] This includes investigating different bolus and infusion strategies to achieve optimal platelet inhibition while minimizing bleeding risks in diverse patient populations. [, ]

Large-scale, head-to-head comparisons of cangrelor tetrasodium with other antiplatelet agents, such as glycoprotein IIb/IIIa inhibitors, are necessary. [, ] This research will provide valuable insights into the comparative effectiveness and safety of different antiplatelet strategies, guiding clinical decision-making and improving patient outcomes. [, ]

Ticagrelor

Compound Description: Ticagrelor is an oral P2Y12 receptor antagonist used as a platelet inhibitor, primarily for the prevention of thrombotic events in patients with acute coronary syndromes. [, , , , , , , ] It acts by preventing adenosine diphosphate (ADP) from binding to the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation.

Compound Description: Prasugrel, similar to ticagrelor, is an oral P2Y12 receptor antagonist prescribed to reduce the risk of thrombotic cardiovascular events, particularly in patients with acute coronary syndromes undergoing percutaneous coronary intervention. [, , , , ]

Clopidogrel

Compound Description: Clopidogrel is an oral antiplatelet medication belonging to the thienopyridine class. [, , , , ] It acts as an irreversible antagonist of the P2Y12 receptor on platelets, preventing ADP-induced platelet activation and aggregation.

Eptifibatide

Compound Description: Eptifibatide is an intravenous antiplatelet medication that functions as a glycoprotein IIb/IIIa inhibitor. [, ] It works by binding to the glycoprotein IIb/IIIa receptors on the surface of platelets, thereby blocking the final step in platelet aggregation.

Compound Description: Tirofiban, similar to eptifibatide, is an intravenous glycoprotein IIb/IIIa receptor antagonist used to prevent blood clot formation in individuals at risk of acute coronary syndromes. [, , ]

Relevance: Tirofiban's mechanism of action as a glycoprotein IIb/IIIa inhibitor makes it a structurally related compound to cangrelor tetrasodium based on their shared antiplatelet properties. [, , ] They are often considered alternatives in similar clinical settings but operate via distinct molecular targets, influencing platelet aggregation through different pathways.

Properties

CAS Number

163706-36-3

Product Name

Cangrelor tetrasodium

IUPAC Name

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate

Molecular Formula

C17H25Cl2F3N5NaO12P3S2

Molecular Weight

799.4 g/mol

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2.Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);/t8-,10-,11-,14-;/m1./s1

InChI Key

PUOXNGKKTLBYQJ-ZBMQJGODSA-N

SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Synonyms

AR C69931MX
AR-C69931MX
cangrelor
cangrelor tetrasodium
Kengreal
N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid)

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na]

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.